Bepotastine

Descripción

Propiedades

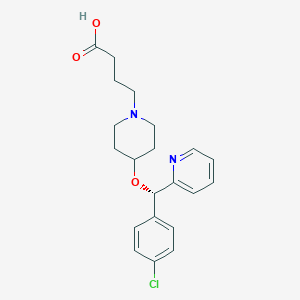

IUPAC Name |

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGDOWXRIALTES-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904947 | |

| Record name | Bepotastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125602-71-3 | |

| Record name | Bepotastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125602-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepotastine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bepotastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEPOTASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Racemic Resolution Approach

The racemic resolution method remains a cornerstone for Bepotastine production. Source details a synthesis starting with racemic 4-[1-(4-chlorophenyl)-1-(2-pyridyl)methoxy]piperidine (I), which undergoes optical resolution using N-benzyloxycarbonyl-L-aspartic acid (NCbzLAA) to isolate the (S)-enantiomer. Subsequent condensation with ethyl 4-bromobutyrate (III) in acetone under reflux with K₂CO₃ yields ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate (IV) with 95–99% efficiency. Hydrolysis with NaOH in ethanol/water followed by neutralization with HCl produces this compound free base, which is converted to the besilate salt via benzenesulfonic acid in acetonitrile. This method achieves 99.5% enantiomeric excess (ee) and a melting point of 161–163°C.

Asymmetric Synthesis via Chiral Intermediates

Source introduces an asymmetric synthesis route using L-tartaric acid for optical resolution. The key intermediate 2-chloro-(4-chlorophenyl)methylpyridine (I) reacts with ethyl 4-hydroxypiperidine-1-carboxylate in acetonitrile with K₂CO₃ to form ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate (V). Optical resolution with L-tartaric acid in acetone/n-hexane yields the (S)-enantiomer salt (VI) with 99.26% ee. Hydrolysis of the ester group using NaOH and subsequent acidification produces this compound free base, which is crystallized with benzenesulfonic acid to achieve 99.93% ee.

Biocatalytic Synthesis Methods

Recent advances employ engineered alcohol dehydrogenases (ADHs) for enantioselective synthesis. Source highlights mutant ADH seq5-D150I, which catalyzes the reduction of 4-chlorophenylpyridyl ketone to (S)-4-chlorophenylpyridylmethanol with a 3× higher kₐₜ (4.2 s⁻¹) and space-time yield of 263.4 g·L⁻¹·day⁻¹. This method eliminates racemization risks and achieves >99% ee under optimized conditions (pH 7.0, 30°C, 1 mM Zn²⁺).

Key Intermediates and Their Preparation

2-Chloro-(4-chlorophenyl)methylpyridine Hydrochloride

Source addresses the lachrymatory nature of 2-chloro-(4-chlorophenyl)methylpyridine by forming its hydrochloride salt. The compound is synthesized via Grignard reaction between 2-cyanopyridine and p-chlorophenylmagnesium bromide, followed by NaBH₄ reduction and chlorination with SOCl₂. The hydrochloride salt exhibits improved stability, facilitating handling in industrial settings.

Ethyl 4-Hydroxypiperidine-1-carboxylate

This intermediate, critical for piperidine ring functionalization, is prepared by esterification of 4-hydroxypiperidine with ethyl chloroformate in dichloromethane using triethylamine. Yield exceeds 85% with purity >98% (HPLC).

Industrial-Scale Production Techniques

Melt Granulation for Tablet Formulation

Source discloses a melt granulation method using polyethylene glycol (PEG) 6000 and water (2:1 mass ratio) to enhance this compound besilate stability. Granulation at 85°C in a wet granulator produces uniform granules with <4% moisture content, achieving dissolution rates of 95% in 15 min (pH 6.8).

Continuous Flow Synthesis

Patent WO2019073486A1 describes a continuous process for Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate. Using a microreactor at 80°C with K₂CO₃ and tetrabutylammonium bromide, residence time is reduced to 2 hours (vs. 15 hours batchwise), improving yield to 92%.

Pharmaceutical Formulation Strategies

Tablet Composition Optimization

Source outlines a tablet formulation containing 4–8% this compound besilate, 40–80% mannitol, 5–30% polyvidone K29/32, and 1–3% magnesium stearate. Wet granulation with PEG 6000 (Example 2) achieves hardness of 50–60 N and friability <0.5%, meeting USP standards.

| Component | Percentage | Function |

|---|---|---|

| This compound besilate | 8.34% | Active ingredient |

| Mannitol | 75% | Diluent |

| Polyvidone K29/32 | 15% | Binder |

| Magnesium stearate | 1.66% | Lubricant |

Recent Advances and Optimization

Análisis De Reacciones Químicas

Degradation Under Thermal Stress

Bepotastine demonstrates pH-dependent thermal instability. Key findings include:

| Condition (70°C, 35h) | pH | Degradation (%) | Half-Life (t₁/₂) | Rate Constant (k, min⁻¹) |

|---|---|---|---|---|

| 0.1 M HCl | 1 | 56.8 | 16.71 h | 6.91 × 10⁻⁴ |

| Buffer | 4 | 17.4 | 50.15 h | 2.30 × 10⁻⁴ |

| Buffer | 7 | 32.1 | 25.09 h | 4.60 × 10⁻⁴ |

| 0.1 M NaOH | 13 | 24.6 | 25.09 h | 4.60 × 10⁻⁴ |

Key Observations :

-

Highest susceptibility in strongly acidic (pH 1) and alkaline (pH 13) media due to ionization .

-

Thermal degradation pathways involve hydrolysis and oxidation, with ester and ether bond cleavage implicated .

Photolytic Degradation

This compound is highly photosensitive, particularly under UV/VIS irradiation (300–800 nm):

| Light Exposure (94.510 kJ/m²) | pH | Degradation (%) | Half-Life (t₁/₂) | Major Degradation Products |

|---|---|---|---|---|

| 0.1 M HCl | 1 | 96.3 | 3.13 h | DP1–DP5 (see Section 3) |

| Buffer | 7 | 42.7 | 25.09 h | DP2, DP3 |

| 0.1 M NaOH | 13 | 61.5 | 12.53 h | DP4, DP5 |

Mechanistic Insights :

-

UV/VIS absorption spectrum (200–370 nm) overlaps with degradation light sources, facilitating photoreactivity .

-

Photodegradation involves N-oxide rearrangement (Meisenheimer-like) and hydroxylamine formation .

-

Five photoproducts (DP1–DP5) identified via LC-HRMS and NMR, with DP1 dominating in acidic conditions .

Structural Characterization of Photodegradation Products

Forced degradation under ICH guidelines revealed:

| Product | Molecular Formula | Key Structural Features | Formation Condition |

|---|---|---|---|

| DP1 | C₂₁H₂₅ClN₂O₄ | Hydroxylated piperidine ring | Acidic photolysis (pH 1) |

| DP2 | C₂₀H₂₃ClN₂O₃ | Loss of butanoic acid side chain | Neutral photolysis (pH 7) |

| DP3 | C₁₉H₂₁ClN₂O₂ | Pyridine ring cleavage | Neutral photolysis (pH 7) |

| DP4 | C₂₁H₂₅ClN₂O₅ | N-oxide intermediate rearranged to hydroxylamine | Alkaline photolysis (pH 13) |

| DP5 | C₂₀H₂₂ClN₂O₄ | Oxidative decarboxylation | Alkaline photolysis (pH 13) |

Analytical Methods :

-

LC-HRMS : Accurate mass measurements confirmed elemental compositions .

-

NMR Spectroscopy : ¹H/¹³C and HMBC data validated DP4’s unusual Meisenheimer rearrangement .

Interaction with Excipients

Solid-state stability studies with excipients under 70°C/80% RH or UV light:

| Excipient | Degradation (%) | Interaction Type |

|---|---|---|

| Citric Acid | 22.4 | Acid-catalyzed hydrolysis |

| Polyvinyl Alcohol | 18.9 | Radical-mediated oxidation |

Implications :

-

Citric acid accelerates hydrolysis of ester bonds in this compound .

-

PVA promotes oxidative degradation via free radical pathways .

Stability-Indicating Analytical Methods

Validated HPLC conditions for monitoring degradation:

| Parameter | Value |

|---|---|

| Column | Symmetry Shield RP-18 (250 × 4.6 mm) |

| Mobile Phase | Gradient (H₃PO₄ buffer + ACN/MeOH/H₂O) |

| Detection | UV @ 225 nm |

| Retention Time | 8.2 min (this compound) |

| LOD/LOQ | 0.05 µg/mL / 0.15 µg/mL |

Forced Degradation Results :

Kinetic and Thermodynamic Parameters

Aplicaciones Científicas De Investigación

Ocular Allergy Treatment

Bepotastine is widely recognized for its efficacy in treating allergic conjunctivitis and other ocular allergy symptoms.

Clinical Efficacy

- A study demonstrated that this compound besilate 1.5% provided superior relief from ocular itching compared to olopatadine 0.2% over a 60-day period. The odds ratio (OR) for complete resolution of tearing was 1.37 (95% CI: 1.26–1.47), indicating a significant advantage of this compound in alleviating symptoms like tearing and rhinorrhea .

- In another comparative study, both this compound and olopatadine were found to effectively reduce signs and symptoms of vernal keratoconjunctivitis (VKC) with no significant differences in eosinophil counts or quality of life metrics between the two treatments .

Safety Profile

- The safety profile of this compound has been favorable, with minimal adverse reactions reported. In a study involving 97 patients, only five ocular adverse events were noted, with fewer occurrences than those associated with olopatadine .

Chronic Urticaria Management

This compound has also shown promise in treating chronic spontaneous urticaria.

Comparative Studies

- A randomized controlled trial indicated that this compound was more effective than levocetirizine in reducing the mean urticaria activity score (p < 0.001). Patients treated with this compound experienced significant improvements in quality of life and clinical global improvement scores compared to those on levocetirizine .

Case Studies and Research Findings

Summary of Findings

- This compound besilate is effective in treating various allergic conditions, particularly ocular allergies and chronic urticaria.

- Clinical studies consistently show it outperforms or matches the efficacy of other antihistamines while maintaining a favorable safety profile.

- Its mechanism as a non-sedating H1-antihistamine makes it an ideal candidate for long-term management of allergic conditions.

Mecanismo De Acción

Bepotastine works by three primary mechanisms:

Histamine H1 Receptor Antagonism: It selectively antagonizes the histamine H1 receptor, preventing histamine from binding and causing allergic symptoms.

Mast Cell Stabilization: It stabilizes mast cells, preventing the release of histamine and other inflammatory mediators.

Eosinophil Migration Suppression: It suppresses the migration of eosinophils into inflamed tissues, reducing tissue damage and inflammation.

Comparación Con Compuestos Similares

Unique Pharmacokinetic and Mechanistic Advantages

- Salt Forms : this compound besilate and salicylate salts are bioequivalent (AUC0–24h ratio: 0.98–1.02), ensuring consistent efficacy across formulations .

- Anti-Inflammatory Effects : Inhibition of substance P-induced degranulation and nitric oxide synthesis distinguishes this compound from classical antihistamines .

Actividad Biológica

Bepotastine besilate is a second-generation antihistamine that exhibits multiple biological activities, primarily as an H1 receptor antagonist and mast cell stabilizer. Its efficacy in treating allergic conditions such as urticaria and conjunctivitis has been well-documented through various studies. This article explores the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety profiles.

This compound functions through several mechanisms:

- H1 Receptor Antagonism : It selectively inhibits H1 receptors, reducing the effects of histamine, which is crucial in allergic reactions.

- Mast Cell Stabilization : this compound prevents mast cell degranulation, thereby inhibiting the release of pro-inflammatory mediators like histamine and leukotrienes .

- Inhibition of Cytokine Production : It suppresses the production of pro-inflammatory cytokines by keratinocytes, including interleukin-5 (IL-5) and CD54 expression, which are significant in allergic responses .

Urticaria Treatment

A comparative study evaluated the efficacy of this compound versus levocetirizine in patients with chronic spontaneous urticaria. The results demonstrated:

- Urticaria Activity Score (UAS7) : this compound significantly reduced UAS7 scores compared to levocetirizine, with a percentage decrease from baseline to the end of the fourth week being 86.3% versus 73.8%, respectively (P < 0.001) .

- Quality of Life Improvement : The Chronic Urticaria Quality of Life Questionnaire showed a 68.22% improvement in the this compound group compared to 40.13% in the levocetirizine group (P < 0.000) .

| Parameter | This compound Group | Levocetirizine Group | P Value |

|---|---|---|---|

| Percentage Reduction in UAS7 | 86.3% | 73.8% | <0.001 |

| CU-Q2oL Improvement | 68.22% | 40.13% | <0.000 |

| Clinical Global Improvement | 77.3% | 41% | <0.001 |

Ocular Allergies

This compound has also shown efficacy in treating ocular allergies:

- In a study involving this compound ophthalmic solution (1%), it was found to be superior to placebo in reducing conjunctival hyperemia within minutes after administration (P < 0.001) .

- Patients experienced significant reductions in ocular itching and tearing over time, with effects lasting up to 16 hours post-administration .

Safety Profile

This compound is generally well-tolerated with a low incidence of adverse effects:

- A study indicated that systemic absorption from ophthalmic use is minimal, reducing the risk of systemic side effects .

- Most clinical trials report mild adverse effects similar to those seen with other antihistamines, such as drowsiness or dry mouth but at lower frequencies compared to first-generation antihistamines.

Case Studies and Research Findings

Several case studies have reinforced the findings related to this compound's efficacy:

- Chronic Spontaneous Urticaria : A randomized open-label trial concluded that this compound not only improved urticaria symptoms but also enhanced patients' quality of life significantly more than levocetirizine .

- Ocular Allergies : In pediatric populations, this compound demonstrated quicker relief from symptoms compared to other treatments such as olopatadine .

Q & A

Q. What are the primary pharmacological mechanisms of Bepotastine in modulating histamine H1 receptor activity, and how can these be methodologically validated in vitro?

Methodological Answer:

- Experimental Design : Use competitive binding assays with radiolabeled histamine H1 receptors to measure this compound’s receptor affinity. Validate inhibition via histamine release assays in rat peritoneal mast cells stimulated with calcium ionophores (e.g., A23187) .

- Key Metrics : Quantify histamine release reduction (e.g., ≥50% inhibition at 1000 µM) and assess dose-response curves. Confirm specificity using selective H1 receptor antagonists as controls .

Q. How do standard efficacy metrics for this compound in allergic conjunctivitis trials (e.g., ocular itching reduction) align across different clinical study designs?

Methodological Answer:

- Study Comparison : Analyze data from Phase III multicenter trials using conjunctival allergen challenge (CAC) models. Compare time points (15-minute vs. 8-hour efficacy) and scoring scales (e.g., 0–4 unit reduction in itching).

- Statistical Robustness : Use sensitivity analyses (e.g., per-protocol vs. intention-to-treat populations) to address missing data biases, such as Last Observation Carried Forward (LOCF) adjustments .

Advanced Research Questions

Q. What methodological considerations are critical when analyzing contradictory efficacy data between this compound concentrations (1.0% vs. 1.5%) in long-duration CAC models?

Methodological Answer:

- Data Discrepancy Analysis : Investigate pharmacokinetic profiles (e.g., tear film retention) and receptor saturation thresholds. Use repeated-measures ANOVA to compare concentration-dependent effects across time points (e.g., 16-hour CAC efficacy drop-off in 1.0% formulations) .

- Population Stratification : Evaluate subgroup responses (e.g., age, baseline IgE levels) to identify confounding variables. Apply multiplicity adjustments (e.g., Bonferroni correction) to mitigate false-positive risks in clinical significance criteria .

Q. How can researchers optimize experimental models to assess this compound’s impact on eosinophil recruitment and nerve growth factor (NGF) expression in allergic responses?

Methodological Answer:

- In Vivo Models : Use NC/Nga mice with induced atopic dermatitis to measure scratching behavior suppression (e.g., 59% reduction at 3 mg/kg) and serum leukotriene B4 (LTB4) levels via ELISA .

- In Vitro Assays : Culture normal human epidermal keratinocytes (NHEKs) to quantify NGF mRNA suppression using RT-PCR. Optimize dosing intervals (e.g., preincubation for 1–2 hours) to replicate therapeutic timelines .

Q. What statistical frameworks are most effective for resolving conflicting outcomes in this compound’s anti-inflammatory effects (e.g., hyperemia vs. itching scores)?

Methodological Answer:

- Multivariate Analysis : Apply generalized estimating equations (GEEs) to account for correlated outcomes (e.g., hyperemia and itching). Use predefined clinical significance thresholds (e.g., ≥1-unit reduction) to prioritize endpoints .

- Meta-Analysis : Pool data from independent trials to increase power. Stratify by study design (e.g., single-center vs. multicenter) to identify protocol-driven variability .

Experimental Design & Data Contradiction

Q. How should researchers address variability in this compound’s ocular comfort scores across clinical trials?

Methodological Answer:

- Blinding Protocols : Implement double-masking to minimize subjective bias. Use standardized scales (e.g., 4-point comfort assessments) post-instillation.

- Placebo Calibration : Compare comfort scores against baseline measurements (e.g., pre-dose vs. 5-minute post-dose) to isolate drug-specific effects .

Q. What experimental controls are essential when studying this compound’s non-sedating properties in preclinical models?

Methodological Answer:

- Behavioral Assays : Use rodent models to assess sedation via locomotor activity tests (e.g., open-field assays). Compare this compound with first-generation antihistamines (e.g., diphenhydramine) as positive controls .

- Receptor Selectivity : Validate H1 receptor specificity using histamine H2/H3 receptor antagonists to rule off-target effects .

Reproducibility & Open Science

Q. How can researchers ensure reproducibility of this compound’s in vitro characterization data (e.g., histamine release assays)?

Methodological Answer:

- Protocol Standardization : Publish detailed methods for mast cell isolation, stimulation (e.g., A23187 concentration), and incubation times. Use public repositories (e.g., Zenodo) to share raw data and analysis scripts .

- Reagent Validation : Certify chemical purity (e.g., ≥98% via HPLC) and lot-to-lot consistency. Reference CAS numbers (e.g., 125602-71-3) for traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.